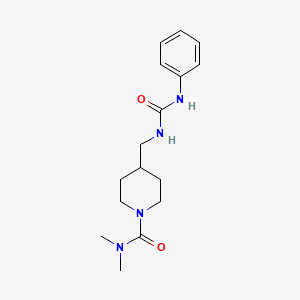
N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Allosteric Modulation of Cannabinoid Receptors
Research indicates that compounds similar to N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide, such as indole-2-carboxamides, play a significant role in allosteric modulation of the cannabinoid type 1 receptor (CB1). This modulation involves specific structural requirements like chain length, electron withdrawing groups, and amino substituents, which significantly impact the binding affinity and cooperativity of the compounds (Khurana et al., 2014).
Anticonvulsant Potential
A study on analogues based on 2-piperidinecarboxylic acid revealed their potential as anticonvulsants. Certain modifications in the N-benzyl series and piperidine ring nitrogen of these compounds resulted in enhanced activity against seizures, without increasing neurotoxicity (Ho et al., 2001).
Opioid Receptor Antagonism
Trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, a class related to this compound, have been identified as potent micro opioid receptor antagonists. Their structure-activity relationships indicate high affinity toward cloned human micro opioid receptors and potent in vitro antagonist activity (Le Bourdonnec et al., 2003).
Anti-Angiogenic and DNA Cleavage Activities
Novel piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of electron donating and withdrawing groups at specific positions on the phenyl ring of the side chain influences their potency as anticancer agents (Kambappa et al., 2017).
Voltage-Gated Skeletal Muscle Sodium Channel Blockers
Conformationally restricted analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been synthesized and found to be potent blockers of voltage-gated skeletal muscle sodium channels. They exhibit increased potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19(2)16(22)20-10-8-13(9-11-20)12-17-15(21)18-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMAHIUXIPBNNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
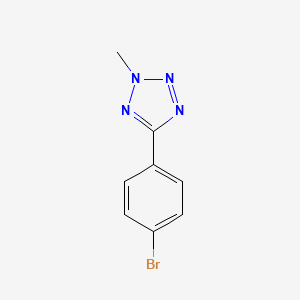
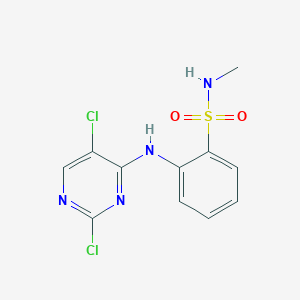
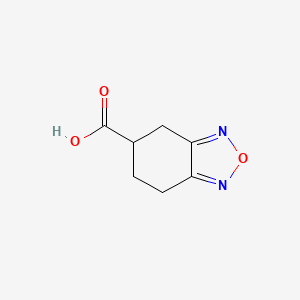
![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)
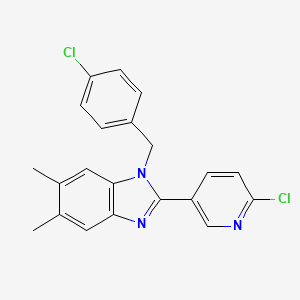
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2371513.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)
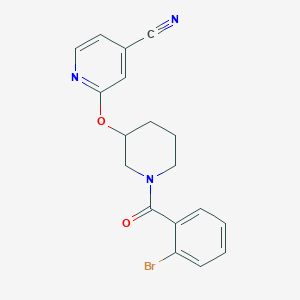
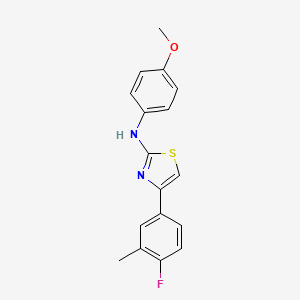
![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)
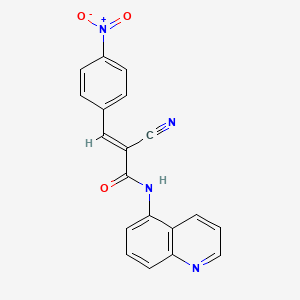
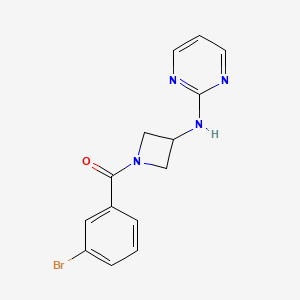
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)
